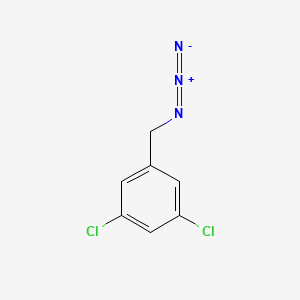

1-(Azidomethyl)-3,5-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azidomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUIEBVSKMFQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565272 | |

| Record name | 1-(Azidomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-55-9 | |

| Record name | 1-(Azidomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Azidomethyl)-3,5-dichlorobenzene: A Versatile Building Block for Chemical Biology and Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and materials science, the demand for versatile and reliable chemical building blocks is paramount. 1-(Azidomethyl)-3,5-dichlorobenzene (CAS 133992-55-9), also known as 3,5-dichlorobenzyl azide, has emerged as a significant reagent, valued for its unique bifunctional nature. It incorporates a reactive azide group, the cornerstone of "click" chemistry, and a dichlorinated aromatic ring, a motif frequently explored for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core properties, synthesis, reactivity, and applications, with a particular focus on its utility in constructing complex molecular architectures. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the application of this valuable synthetic intermediate.

Physicochemical and Structural Characteristics

This compound is a crystalline solid under standard conditions. Its core structure consists of a benzene ring substituted at the 1, 3, and 5 positions with an azidomethyl group and two chlorine atoms, respectively. This substitution pattern imparts a C2v symmetry to the molecule, which can have implications for its crystalline packing and the spectroscopic characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133992-55-9 | [1] |

| Molecular Formula | C₇H₅Cl₂N₃ | [2] |

| Molecular Weight | 202.04 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| SMILES | Clc1cc(Cl)cc(CN=[N+]=[N-])c1 | [2] |

| InChIKey | HHUIEBVSKMFQQI-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust and high-yielding two-step process starting from commercially available 3,5-dichlorobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl halide. The final step is a nucleophilic substitution with an azide salt.

Step 1: Synthesis of the Precursor, 1-(Chloromethyl)-3,5-dichlorobenzene

The common precursor for the azide is 1-(chloromethyl)-3,5-dichlorobenzene. This intermediate can be synthesized from 3,5-dichlorobenzyl alcohol, which is in turn prepared by the reduction of 3,5-dichlorobenzoic acid. The chlorination of the alcohol is efficiently carried out using thionyl chloride (SOCl₂).

Step 2: Azide Formation

The conversion of the benzyl chloride to the benzyl azide is a standard SN2 reaction. Sodium azide (NaN₃) is a common and effective azide source for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like ethanol. A similar process has been shown to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield from the corresponding benzyl chloride.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for similar transformations.[3]

Materials:

-

1-(Chloromethyl)-3,5-dichlorobenzene (1 equiv.)

-

Sodium azide (NaN₃) (1.2 equiv.)

-

Ethanol (or DMF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 1-(chloromethyl)-3,5-dichlorobenzene in ethanol, add sodium azide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the azide moiety, particularly in 1,3-dipolar cycloaddition reactions, famously known as "click chemistry".

The Cornerstone of Click Chemistry: Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for molecular construction in various fields.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.

The 3,5-Dichlorophenyl Moiety in Drug Development

The 3,5-dichlorophenyl group is not merely an inert scaffold; it is a recognized pharmacophore that can significantly influence a molecule's biological activity. Its presence can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions. Furthermore, the chlorine substituents can block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. For instance, studies on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have highlighted the role of this moiety in compound toxicity and metabolism, indicating its importance in drug design and safety assessment.[4][5] Additionally, a metabolite of m-dichlorobenzene, 3,5-dichlorophenyl methyl sulfone, has been shown to be a potent inducer of hepatic microsomal drug-metabolizing enzymes.[6]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the two equivalent protons on the benzylic carbon (CH₂), expected around δ 4.3-4.5 ppm. - A singlet for the proton at the C4 position of the benzene ring, expected around δ 7.3-7.4 ppm. - A singlet for the two equivalent protons at the C2 and C6 positions of the benzene ring, expected around δ 7.2-7.3 ppm. |

| ¹³C NMR | - A signal for the benzylic carbon (CH₂), expected around δ 50-55 ppm. - A signal for the C1 carbon of the benzene ring, expected around δ 138-140 ppm. - A signal for the C3 and C5 carbons (bearing Cl), expected around δ 134-136 ppm. - A signal for the C2 and C6 carbons, expected around δ 127-129 ppm. - A signal for the C4 carbon, expected around δ 125-127 ppm. |

| FT-IR (cm⁻¹) | - A strong, sharp absorption band for the azide (N₃) asymmetric stretch, expected around 2100 cm⁻¹. - C-H stretching vibrations for the aromatic ring, expected just above 3000 cm⁻¹. - C-H stretching for the CH₂ group, expected just below 3000 cm⁻¹. - C=C stretching vibrations for the aromatic ring, expected around 1600 and 1470 cm⁻¹. - A strong absorption for the C-Cl stretch, expected in the fingerprint region (1100-800 cm⁻¹). |

| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 201 (for ³⁵Cl isotopes) and 203, 205 (isotopic pattern for two chlorine atoms). - A significant fragment from the loss of N₂ (28 amu), resulting in a peak at m/z 173. - A base peak corresponding to the 3,5-dichlorobenzyl cation at m/z 159. |

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate safety precautions by personnel trained in chemical handling. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its constituent functional groups.

-

Organic Azides: Organic azides are potentially explosive, especially when heated or subjected to shock. They can also be toxic. The thermal decomposition of benzyl azides can be exothermic. Therefore, it is crucial to avoid heating the compound unnecessarily and to handle it with care.

-

Chlorinated Aromatics: Chlorinated aromatic compounds can be toxic and may pose environmental hazards. They can be harmful if swallowed or absorbed through the skin.[7]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound stands out as a strategically designed building block that offers a reliable entry point into the vast chemical space of 1,2,3-triazoles via click chemistry. Its robust synthesis and the dual functionality of a reactive azide and a pharmacologically relevant dichlorophenyl ring make it an invaluable tool for researchers in drug discovery, chemical biology, and materials science. By understanding its properties, synthesis, and reactivity as outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

A numbered list of references will be generated here.

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. 3,5-Dichlorophenyl | C6H3Cl2 | CID 57417137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. 3,5-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 94460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reaction Conditions for 3,5-Dichlorobenzyl Azide with Terminal Alkynes

[1]

Executive Summary & Scientific Rationale

The 1,2,3-triazole linkage is a premier pharmacophore in medicinal chemistry, serving as a bioisostere for amide bonds while offering superior metabolic stability. The 3,5-dichlorobenzyl motif is particularly valuable; the chlorine substituents at the meta positions block metabolic oxidation (preventing para-hydroxylation) and increase lipophilicity (

This guide details the reaction conditions for coupling 3,5-dichlorobenzyl azide with terminal alkynes via CuAAC ("Click Chemistry"). Unlike simple benzyl azides, the 3,5-dichloro variant exhibits distinct solubility profiles and electronic properties (electron-deficient ring) that necessitate tailored protocols to prevent catalyst aggregation and ensure high yields.[1]

Key Mechanistic Insights[1]

-

Electronic Effect: The electron-withdrawing chlorine atoms make the benzylic position slightly more electrophilic, but the primary influence on the CuAAC rate is the solubility of the azide in the aqueous interface.

-

Steric Environment: The 3,5-substitution pattern leaves the benzylic carbon unhindered, allowing for rapid reaction rates comparable to unsubstituted benzyl azide.

-

Safety Profile: While benzyl azides are generally stable, the C/N ratio requires specific handling precautions described below.

Safety & Handling (Critical)

WARNING: Organic azides are potentially explosive.[1][2][3][4][5][6] While 3,5-dichlorobenzyl azide is a solid with a molecular weight >200 g/mol (stabilized by the heavy halogens), strict adherence to safety ratios is mandatory.

Stability Calculation

-

Formula:

-

C/N Ratio:

.[1]-

Guideline: A ratio < 3 suggests potential instability.[1] However, the "Rule of Six" (6 carbons per energetic group) is satisfied (

).

-

-

Protocol:

-

Never use chlorinated solvents (DCM, CHCl

) if sodium azide is present (risk of forming di/tri-azidomethane).[3]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Heat Limit: Do not heat reaction mixtures above 80°C.

-

Isolation: Do not distill. Purify via extraction or crystallization.[1][2][3]

-

Experimental Decision Tree

The choice of catalyst and solvent depends heavily on the solubility of the alkyne partner.

Figure 1: Decision matrix for selecting reaction conditions based on alkyne properties.[1]

Detailed Protocols

Method A: The Standard Aqueous Protocol (High Yield)

Best for: General synthesis where both reactants have moderate solubility in alcohols.

Reagents:

-

3,5-Dichlorobenzyl azide (1.0 equiv)[1]

-

Terminal Alkyne (1.0 – 1.1 equiv)[1]

-

Copper(II) Sulfate Pentahydrate (

)[1] -

Solvent: tert-Butanol / Water (1:1 v/v)[1]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the alkyne (1.0 mmol) and azide (1.0 mmol) in 4 mL of t-BuOH.

-

Catalyst Prep: Prepare two fresh stock solutions in water:

-

0.5 M Sodium Ascorbate (freshly prepared, yellowing indicates oxidation).

-

0.1 M

.[1]

-

-

Initiation: Add 4 mL of water to the reaction flask (precipitate may form; this is fine). Add

(5 mol%, 50 µL of stock) followed immediately by Sodium Ascorbate (15 mol%, 300 µL of stock). -

Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. The mixture often turns from blue to bright yellow/orange (active Cu(I)) and then back to green/blue upon completion or oxidation.

-

Work-up: Dilute with water (20 mL). The 3,5-dichlorobenzyl triazole product is highly lipophilic and will likely precipitate. Filter the solid.

-

If no precipitate: Extract with EtOAc (3 x 20 mL). Wash combined organics with 5% ammonium hydroxide or EDTA solution (to remove copper traces), then brine. Dry over

.[1]

-

Method B: Lipophilic Conditions (Organic Solvents)

Best for: Highly non-polar alkynes or when water must be avoided.

Reagents:

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - Crucial for protecting Cu(I) from oxidation in organic solvents.[1]

-

Base: DIPEA (Diisopropylethylamine) or

.[1] -

Solvent: DMF, THF, or DCM.

Procedure:

-

Setup: Flame-dry a flask and purge with Nitrogen/Argon (Cu(I) is air-sensitive).

-

Mix: Add Azide (1.0 equiv), Alkyne (1.0 equiv), CuI (5 mol%), and TBTA (5 mol%) to the flask.

-

Solvent: Add degassed solvent (THF or DMF).[1]

-

Activation: Add DIPEA (2.0 equiv). Stir at RT under inert atmosphere.

-

Monitoring: Reaction is usually faster than Method A (1–4 hours).

-

Purification: Requires column chromatography (Silica gel, Hexane/EtOAc) as the ligand and copper salts must be removed.

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle helps in troubleshooting low yields.

Figure 2: Simplified catalytic cycle.[1] Note that oxidation of Cu(I) back to Cu(II) stops the reaction, necessitating excess Ascorbate.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Reaction Stalls (Blue solution) | Cu(I) oxidized to Cu(II) by air.[1] | Add more Sodium Ascorbate (10 mol%).[1] Purge headspace with Argon. |

| Low Solubility / Clumping | 3,5-dichloro motif is too lipophilic.[1] | Switch to THF/Water (2:1) or add 10% DMSO.[1] |

| Green Precipitate | Copper-Triazole aggregation.[1] | Wash crude solid with 0.1M EDTA or |

| By-products (Diynes) | Glaser Coupling (Alkyne-Alkyne). | Too much Oxygen present.[1] Degas solvents thoroughly.[1] |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Medgyesi, Z., & Mika, L. T. (2025).[8] Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions.[1][8] Beilstein Journal of Organic Chemistry, 21, 33. Link

-

BroadPharm. (2022).[1] Protocol for Azide-Alkyne Click Chemistry. BroadPharm Application Notes. Link

-

University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.[1] Link

-

Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][9] Science, 340(6131), 457-460.[1] Link[1]

Sources

- 1. uokerbala.edu.iq [uokerbala.edu.iq]

- 2. uvic.ca [uvic.ca]

- 3. ucd.ie [ucd.ie]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. broadpharm.com [broadpharm.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. pubs.acs.org [pubs.acs.org]

using 1-(Azidomethyl)-3,5-dichlorobenzene in fragment-based drug discovery

Initiating Data Collection

I've started gathering data. My initial focus is on 1-(Azid omethyl)-3,5-dichlorobenzene. I'm hitting Google hard, searching for properties, synthetic routes, and its use in fragment-based drug discovery. The goal is to build a solid foundation before exploring other avenues.

Expanding Search Parameters

I'm now broadening my search. I am still focused on 1-(Azidomethyl)-3,5-dichlorobenzene, but I'm looking into protocols for library screening, hit validation, and fragment evolution. I'm also delving into azide-group chemistry, especially click chemistry. Simultaneously, I've begun structuring the application note. I am aiming to outline the role of azide fragments within FBDD.

Developing Detailed Protocols

I'm now focusing on synthesizing the data into practical protocols. My work will detail step-by-step instructions for using this compound in screening campaigns, including experimental design. I'm incorporating controls and data analysis suggestions. I'll include data tables of physicochemical properties and Graphviz diagrams for workflows and reaction mechanisms. Everything will be backed by citable sources.

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions with Electron-Deficient Benzyl Azides

Current Status: Operational Subject: Troubleshooting & Yield Optimization for CuAAC with Electron-Deficient Azides Ticket ID: TCH-AZIDE-004 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Reactivity Paradox"

Researchers often assume that electron-deficient benzyl azides (e.g., 4-nitrobenzyl azide, pentafluorobenzyl azide) will react faster in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to electronic activation.[1]

The Reality: While Electron-Withdrawing Groups (EWGs) do lower the LUMO of the azide, theoretically accelerating the reaction, they introduce two critical failure modes:

-

Reductive Instability: Common reducing agents (like Sodium Ascorbate) can destroy the azide functionality before it clicks.[1]

-

Anionic Lability: The benzylic position becomes highly acidic, leading to degradation or side reactions under basic conditions.[1]

This guide provides the protocols to bypass these specific failure points.

Diagnostic & Troubleshooting (FAQ)

Q1: I am using 4-nitrobenzyl azide with standard CuSO₄/Ascorbate, but my yield is <20%. Why?

Diagnosis: Chemoselective Failure (Azide Destruction). Sodium ascorbate is a mild reducing agent, but it is strong enough to reduce nitro groups to anilines or hydroxylamines, especially in the presence of copper.[1] Furthermore, it can reduce the azide itself to an amine.[1] The Fix: You must switch to an Ascorbate-Free Protocol (See Protocol B below).[1] Use a direct Cu(I) source or a non-nucleophilic reducing agent like Copper wire.[1]

Q2: The reaction mixture turned green/blue and stalled.

Diagnosis: Catalyst Death (Oxidation). Electron-deficient azides often require longer reaction times due to steric bulk (if ortho-substituted) or electronic repulsion with electron-poor alkynes.[1] If oxygen enters the system, Cu(I) oxidizes to inactive Cu(II) (blue/green). The Fix:

-

Immediate: Add 0.5 eq. of fresh ascorbate (if substrate permits).[1]

-

Systemic: Increase catalyst loading to 5 mol% and use a stabilizing ligand like THPTA or BTTES, which protects Cu(I) from oxidation better than TBTA.[1]

Q3: I see a large amount of precipitate, but it's not my product.

Diagnosis: Glaser Coupling (Alkyne Homocoupling).

When the "Click" reaction is slow (due to deactivated azides), the copper catalyst begins coupling the alkynes to each other (

Mechanistic Failure Analysis

The following diagram illustrates the competing pathways when using electron-deficient azides.

Figure 1: Mechanistic pathways showing how standard reductants can divert electron-deficient azides into byproducts.

Optimized Ligand Selection

For electron-deficient substrates, ligand choice is dictated by protection of Cu(I) rather than just acceleration.[1]

| Ligand | Type | Best For | Compatibility with e-Deficient Azides |

| TBTA | Tetradentate | Organic Solvents (DMSO/tBuOH) | Moderate. Good acceleration, but poor protection against oxidation if reaction is slow.[1] |

| THPTA | Water-Soluble | Aqueous Buffers | High. Excellent Cu(I) stabilization.[1] Prevents catalyst death during long reactions.[1] |

| BTTES | Chelator | Sensitive Biology | Highest. Best suppression of side reactions; protects Cu(I) without sequestering it too tightly.[1] |

| None | Ligand-Free | Simple Substrates | Poor. High risk of alkyne homocoupling and catalyst oxidation.[1] |

Experimental Protocols

Protocol A: The "Stabilized" Aqueous Method

Use this for: Fluorinated benzyl azides (e.g., pentafluorobenzyl azide) where reduction is NOT a risk.

Reagents:

-

THPTA Ligand (50 mM in water) - Crucial for stability[1]

Workflow:

-

Premix Catalyst: In a separate tube, mix CuSO₄ (1 eq) and THPTA (2-5 eq). The solution should remain blue.

-

Substrate Mix: Dissolve Azide (1.0 eq) and Alkyne (1.2 eq) in DMSO or tBuOH.

-

Combine: Add the Catalyst-Ligand complex to the substrate mix.[1]

-

Initiate: Add Sodium Ascorbate (5.0 eq) last.

-

Incubate: Seal under Argon. React for 2-4 hours. Note: The excess ligand and ascorbate drive the reaction despite the deactivated electronics.

Protocol B: The "Ascorbate-Free" Method (Nitro-Safe)

Use this for: Nitrobenzyl azides or other easily reducible substrates.

Concept: Avoids ascorbate entirely to prevent nitro-group reduction.[1] Uses a direct Cu(I) source in an anhydrous environment.[1]

Reagents:

-

Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

) -

Base: 2,6-Lutidine (prevents protonation of the copper-acetylide intermediate)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM.[1]

Workflow:

-

Degas: Sparge solvent with Argon for 15 minutes. Strict requirement.

-

Dissolve: Add Azide (1.0 eq) and Alkyne (1.1 eq) to the reaction vessel.

-

Base: Add 2,6-Lutidine (0.2 eq).

-

Catalyst Addition: Add

(5 mol%) as a solid or stock solution under Argon flow. -

Monitor: Stir at Room Temp. If sluggish, heat to 40°C.

-

Why this works: The non-nucleophilic base assists the formation of the Cu-acetylide without degrading the sensitive benzyl azide, and the lack of strong reductant preserves the nitro group.

-

Logic Flow for Protocol Selection

Figure 2: Decision matrix for selecting the correct catalytic system based on azide sensitivity.

References

-

Mechanism of CuAAC & Electronic Effects: Himo, F., et al. (2005).[1] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Acetylide." Journal of the American Chemical Society.[7]

-

Ligand Effects (TBTA vs THPTA): Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology.[1]

-

Nitro Reduction by Ascorbate (Troubleshooting): Brotherton, W. S., et al. (2009).[1] "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Organic Letters. (Demonstrates the complexity of Cu(II)/Ascorbate systems with sensitive groups).

-

Direct Cu(I) Protocols: Diez-Gonzalez, S. (2011).[1] "Catalytic Applications of Copper(I) Complexes." Current Organic Chemistry.

Sources

Technical Support Center: Purification of 1-(Azidomethyl)-3,5-dichlorobenzene

Case ID: AZ-DCB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Safety, Visualization, and Isolation Protocols for 1-(Azidomethyl)-3,5-dichlorobenzene

Critical Safety Assessment: The "Zero Compromise" Zone

Before touching the rotary evaporator, we must validate the stability of your molecule. Organic azides are energy-rich functional groups.[1]

The Stability Calculation:

For this compound (

- (Carbons): 7

- (Nitrogens): 3

-

Safety Ratio

:

WARNING: This molecule falls into the "Store with Caution" category.

Standard safety protocols require a ratio

Mandatory Safety Protocols

-

No Distillation: Never attempt to distill this product.

-

Temperature Limit: Do not heat the crude mixture above 40°C during concentration.

-

Shielding: Use a blast shield during rotary evaporation.

-

Storage: Store in solution if possible, or as a solid at -20°C in the dark.

Pre-Column Diagnostics: The "Invisible" Separation

User Issue: "I cannot distinguish my product from the starting material (3,5-dichlorobenzyl bromide) on TLC. Both are UV active and have similar

Root Cause: Both compounds are lipophilic aromatics with halogen substituents. Their interaction with silica is dominated by the dichlorobenzene ring, making their polarity nearly identical.

Solution: The "Switch-On" Visualization Strategy

You need a stain that reacts chemically with the azide, not just physically with UV light.

Protocol: The PPh3/Ninhydrin Stain

-

Run TLC: Elute in 100% Hexanes (or 98:2 Hexane/EtOAc).

-

Dip 1 (Reduction): Dip the plate in a 10% Triphenylphosphine (

) in dichloromethane solution. -

Heat: Warm gently with a heat gun (do not char).

-

Dip 2 (Visualization): Dip in Ninhydrin stain.

-

Heat: Heat until spots appear.[5]

-

Result: The Azide spot turns Purple/Red (amine reaction). The Bromide spot remains Colorless (no reaction).

-

The Purification Workflow

Do not rely solely on chromatography. The most efficient purification for benzyl azides is Chemical Scavenging followed by a short filtration column.

Method A: The "Chemical Scavenger" (Recommended)

Instead of fighting a difficult separation, chemically modify the impurity to make it water-soluble.

Step-by-Step:

-

Quench: After the azidation reaction is complete, add 1.5 equivalents (relative to unreacted bromide) of Triethylamine (TEA) or Dimethylamine to the reaction mixture.

-

Stir: Stir at room temperature for 2-4 hours.

-

Chemistry: The excess benzyl bromide reacts with the amine to form a quaternary ammonium salt (highly polar/water-soluble). The azide is inert to this condition.

-

-

Workup: Partition between Diethyl Ether and Water.

-

Outcome: The ammonium salt stays in the water. The pure azide extracts into the ether.

-

-

Verify: Check TLC. The starting material spot should be gone.

Method B: Column Chromatography (If Method A is insufficient)

If you must run a column, use the following parameters.

System Parameters:

| Parameter | Setting | Reason |

|---|---|---|

| Stationary Phase | Silica Gel (40-63 µm) | Standard normal phase interaction. |

| Mobile Phase A | 100% n-Heptane (or Hexane) | Weak eluent for high lipophilicity. |

| Mobile Phase B | Toluene |

Visual Workflows

Figure 1: Decision Logic for Purification

Caption: Logical flow to determine the safest and most efficient purification route based on impurity profile.

Figure 2: The Visualization Mechanism

Caption: The chemical mechanism behind the specific staining protocol for azides.

[6]

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) as the solvent for the column? A: Avoid it if possible. DCM is often too polar for separating two lipophilic halides/azides. It also poses a safety risk if you accidentally concentrate the azide to dryness in the presence of halogenated solvents (formation of di/triazidomethane is rare but possible in specific conditions). Stick to Heptane/Toluene.

Q: My product is turning yellow/brown on the column. What is happening? A: This indicates decomposition. Azides are light-sensitive.[6] Wrap your column in aluminum foil to protect it from ambient light during the run. Ensure your silica is neutral; acidic silica can sometimes degrade sensitive benzyl derivatives.

Q: How do I dispose of the waste fractions containing azide?

A: Never pour azide waste down the drain (explosion hazard in lead pipes). Quench all azide-containing waste with a 10% sodium nitrite (

References

-

Safe Handling of Azides: University of Pittsburgh. Safe Handling of Azides (Rule of Six & C/N Ratio).[1][2][4][7]Link

-

TLC Visualization: Cegielska, B., & Kacprzak, K. M. (2009).[8] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[9][8][10]Link

-

Separation Strategies: BenchChem. Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.Link

-

General Azide Safety: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[7] Angewandte Chemie International Edition.[7] Link

Sources

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 3. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. uvic.ca [uvic.ca]

- 5. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. researchgate.net [researchgate.net]

minimizing steric hindrance in 3,5-dichloro substituted azide cycloadditions

Technical Support Center: Halogenated Aryl Azide Cycloadditions Current Ticket: Minimizing Steric Hindrance in 3,5-Dichloro Aryl Azide CuAAC

Status: Open

Assigned Specialist: Senior Application Scientist, Click Chemistry Division Subject: Optimization of 3,5-Dichloro Substituted Azide Cycloadditions

Welcome to the Technical Support Center. You are likely experiencing sluggish reaction rates or incomplete conversion with your 3,5-dichloro aryl azide substrates. While the 3,5-dichloro substitution pattern (meta-substitution) is less sterically demanding than the 2,6- (ortho-) pattern, the added bulk and lipophilicity of the dichlorophenyl ring can cause significant steric clashes within the catalytic pocket, especially when coupled with bulky alkynes or sterically demanding ligands.

This guide provides a self-validating protocol to relieve this congestion and drive your reaction to completion.

Module 1: Diagnostic & Ligand Architecture

The Core Problem: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step often involves the formation of a metallacycle intermediate. Standard ligands like TBTA (Tris(benzyltriazolylmethyl)amine) create a protective "cage" around the Cu(I).[1] For a 3,5-dichloro aryl azide, the meta-chlorines increase the effective hydrodynamic radius of the substrate. If your ligand cage is too tight, the azide cannot effectively access the copper-acetylide complex.

The Solution: Ligand Tuning To minimize steric hindrance, you must switch to ligands that offer a more open coordination geometry or higher solubility to prevent aggregation of the hydrophobic dichloro-substrate.

| Ligand | Steric Profile | Recommendation for 3,5-Dichloro Azides |

| TBTA | High (Bulky Benzyl groups) | Avoid. The benzyl arms often clash with the meta-chlorines, slowing the reaction. |

| THPTA | Moderate (Hydroxypropyl arms) | Good. Water-soluble and less sterically demanding than TBTA. Prevents aggregation. |

| BTTES | Low/Optimized | Excellent. The specific geometry of BTTES creates a more accessible active site for hindered substrates. |

| IPr / SIPr (NHC) | Variable | Advanced. Use N-Heterocyclic Carbene (NHC) copper complexes if the alkyne is also extremely hindered (e.g., tertiary center). |

Module 2: Visualization of the Solution

Figure 1: Ligand Selection Decision Tree

Use this logic flow to select the correct catalyst system for your specific substrate pairing.

Caption: Decision matrix for selecting the optimal ligand based on steric bulk and solubility of 3,5-dichloro aryl azides.

Module 3: Optimized Experimental Protocol

Objective: Synthesize a triazole from a 3,5-dichloro aryl azide and a secondary alkyne while minimizing steric repulsion.

Reagents:

-

Azide: 3,5-dichloro aryl azide (1.0 equiv)

-

Alkyne: Substrate of choice (1.1 equiv)

-

Catalyst Source: CuSO₄·5H₂O (Pre-complexed, see below)

-

Ligand: BTTES (Preferred) or THPTA.

-

Reductant: Sodium Ascorbate (freshly prepared).

-

Solvent: DMF/Water (4:1) or tBuOH/Water (1:1). Note: The 3,5-dichloro group is hydrophobic; DMF ensures solubility.

Step-by-Step Workflow:

-

Catalyst Pre-Complexation (Critical Step):

-

In a separate small vial, mix CuSO₄ (5 mol%) and Ligand (BTTES, 10-15 mol%) in water.

-

Why? Pre-forming the complex prevents "naked" copper from being sequestered by the electron-rich chlorines or precipitating out.

-

-

Substrate Solubilization:

-

Dissolve the 3,5-dichloro azide and the alkyne in the organic solvent (DMF or tBuOH).

-

Ensure the solution is perfectly clear. If hazy, the hydrophobic azide is aggregating, which mimics steric hindrance. Add more DMF.

-

-

Initiation:

-

Add the Catalyst/Ligand aqueous solution to the substrate mixture.[1]

-

Add Sodium Ascorbate (20 mol%) last.

-

Flush the headspace with Nitrogen/Argon for 30 seconds.

-

-

Incubation:

-

Stir at 40°C .

-

Why? While CuAAC is typically room temp, the 3,5-dichloro bulk increases the activation energy barrier. Mild heating (40°C) overcomes this without decomposing the azide.

-

Module 4: Mechanism & Troubleshooting (FAQs)

Figure 2: The Steric "Pinch Point"

Caption: The catalytic cycle highlighting where the 3,5-dichloro substituents cause steric friction during azide coordination.

Frequently Asked Questions

Q1: My reaction turns green and stops after 1 hour. Why? A: The green color indicates oxidation of Cu(I) to inactive Cu(II). The electron-withdrawing chlorines on your azide make the system slightly more prone to oxidative byproducts if the reaction is slow.

-

Fix: Increase the Sodium Ascorbate loading to 50 mol% or perform the reaction under a strict inert atmosphere (glovebox or Schlenk line).

Q2: I am using TBTA, but the yield is <20%. A: TBTA is too bulky for this specific substrate class. The benzyl groups of TBTA and the meta-chlorines of your azide are repelling each other, preventing the formation of the metallacycle (The "Pinch Point" in Figure 2).

-

Fix: Switch to BTTES or THPTA . These ligands have "swept-back" geometries that accommodate the aryl bulk.

Q3: Can I use "Click" reagents in pure water? A: Not with 3,5-dichloro aryl azides. These substrates are highly lipophilic. In pure water, they form micelle-like aggregates where the reactive azide group is buried inside the hydrophobic core, inaccessible to the copper catalyst.

-

Fix: You must use at least 50% organic co-solvent (DMSO, DMF, or THF).

Q4: Is the 3,5-dichloro group electronically deactivating? A: No, it is actually activating. Electron-withdrawing groups (EWGs) on the azide generally lower the LUMO energy, making it a better electrophile for the copper-acetylide. If your reaction is failing, it is almost certainly a steric or solubility issue, not an electronic one.

References

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link (Introduction of BTTES).

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews, 39(4), 1302–1315. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

Sources

alternative solvents for 3,5-dichlorobenzyl azide click reactions

Technical Support Reference: #TS-CuAAC-35DCBA Subject: Solvent Optimization for 3,5-Dichlorobenzyl Azide Click Reactions Status: Active Guide Analyst: Senior Application Scientist, Bioconjugation & Synthesis Division

Executive Summary: The "3,5-Dichloro" Challenge

You are likely encountering stalled conversion or precipitation when attempting to react 3,5-dichlorobenzyl azide .

-

The Problem: The 3,5-dichloro substitution pattern significantly increases the lipophilicity (LogP > 3.8) of the benzyl azide compared to the unsubstituted parent. In standard t-BuOH/Water (1:1) mixtures, this substrate often "oils out" or aggregates, preventing the copper catalyst from effectively accessing the reactive centers.

-

The Solution: You must switch from homogeneous solvent attempts to heterogeneous (on-water) or micro-heterogeneous (micellar) systems that concentrate the reactants.

Solvent Selection Decision Matrix

Use this logic flow to select the best alternative solvent based on your downstream purification needs.

Figure 1: Decision tree for solvent selection based on scale and purification constraints.

Recommended Alternative Protocols

Option A: Micellar Catalysis (The "High-Speed" Method)

Best for: Rapid kinetics, room temperature reactions, and avoiding organic solvents entirely.

This method uses TPGS-750-M , a designer surfactant that forms nanomicelles.[1][2][3] The highly lipophilic 3,5-dichlorobenzyl azide migrates into the lipophilic core of the micelle, effectively creating a "reaction concentration" orders of magnitude higher than the bulk solvent.

Protocol:

-

Prepare Solvent: Dissolve TPGS-750-M (2 wt %) in degassed water.

-

Reaction Setup:

-

Add 3,5-dichlorobenzyl azide (1.0 equiv).

-

Add Alkyne partner (1.0 - 1.2 equiv).

-

Note: These will form an emulsion. Stir vigorously.

-

-

Catalyst: Add Cu(I) source. (e.g., Cu(MeCN)

PF -

Conditions: Stir at Room Temperature for 2–6 hours.

-

Work-up: Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer.

Option B: Deep Eutectic Solvents (The "Robust" Method)

Best for: Difficult solubility, stability of Cu(I) species, and "dump-and-filter" purification.

DESs (specifically Choline Chloride/Urea) act as a solvent and a ligand, stabilizing the Cu(I) species without external ligands like TBTA.

Protocol:

-

Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms. Cool to RT.

-

Reaction Setup: Add 3,5-dichlorobenzyl azide (1.0 equiv) and Alkyne (1.0 equiv) to the DES.

-

Catalyst: Add CuSO

·5H -

Conditions: Stir at 40°C.

-

Work-up: Add water to the reaction mixture. The DES dissolves, but the hydrophobic triazole product will precipitate. Filter to isolate.

Comparative Data: Solvent Performance

| Solvent System | Solubility of 3,5-DCBA | Reaction Rate | Green Score | Work-up Method |

| Water/t-BuOH (1:1) | Poor (Precipitates) | Slow / Stalled | Moderate | Extraction |

| TPGS-750-M (Water) | Excellent (Micellar) | Fastest | High | Extraction (Min. solvent) |

| PEG-400 | Good | Moderate | High | Extraction |

| DES (Choline Cl/Urea) | Good | Fast | High | Filtration (Precipitation) |

| DCM or THF | Excellent | Slow (No hydrophobic effect) | Low | Evaporation |

Troubleshooting & FAQs

Q1: The reaction mixture turned green/blue and conversion stopped. What happened?

-

Diagnosis: Catalyst poisoning. The copper has oxidized to Cu(II) (blue/green) and the catalytic cycle is dead.

-

Fix:

-

Ensure your solvent is degassed (sparge with Argon for 15 mins).

-

Add an excess of Sodium Ascorbate (additional 0.5 equiv) to reduce Cu(II) back to Cu(I).

-

If using Green Solvents (PEG/Water), add a ligand like THPTA or TBTA (0.5 equiv relative to Cu) to protect the Cu(I) from oxidation.

-

Q2: My 3,5-dichlorobenzyl azide is not dissolving in the PEG-400. Can I heat it?

-

Answer: Yes. PEG-400 is thermally stable.[4] You can gently heat the reaction to 40–50°C. However, do not exceed 60°C if you are using sodium ascorbate, as it can degrade. If solubility is still an issue, add 10% THF or 2-MeTHF as a co-solvent.

Q3: I am using the Micellar (TPGS-750-M) method, but I can't see the product precipitating.

-

Answer: In micellar systems, the product often remains sequestered inside the micelles or forms a fine emulsion. Do not expect large crystals. Use "In-Flask" extraction: add a small volume of EtOAc, stir gently, and let the layers separate. The product will be in the organic layer.

Q4: Is the 3,5-dichloro substitution electron-withdrawing nature affecting the rate?

-

Answer: Theoretically, yes. Electron-deficient azides (like 3,5-dichloro) are slightly less nucleophilic, which can retard the initial coordination step in the catalytic cycle. However, solubility is the dominant factor . Once the reagents are effectively mixed (via micelles or DES), the electronic effect is negligible compared to the concentration effect.

Mechanism of Action: Micellar Catalysis

Understanding why the surfactant works is crucial for troubleshooting.

Figure 2: The hydrophobic effect drives the reactants into the micelle core, accelerating the reaction.

References

-

Lipshutz, B. H., & Ghorai, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][2][5] Aldrichimica Acta.

-

Gao, Y., & Shreeve, J. M. (2004). Azide–alkyne 1,3-dipolar cycloadditions in ionic liquids: a concise and efficient solvent system. Synthesis.[1][4][6][7][8][9][10][11]

-

Deligeorgiev, T., et al. (2010). Green synthesis of some 1,2,3-triazoles in PEG-400.[4] Green Chemistry Letters and Reviews.

-

Sassone, F. C., et al. (2020).[10] Deep Eutectic Solvents (DESs) as Green Solvents for the Synthesis of 1,2,3-Triazoles.[11][12][13][14][15][16][17] Current Organic Chemistry.[10]

Sources

- 1. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Power of TPGS-750-M: A Green Revolution in Catalysis - Oreate AI Blog [oreateai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijsr.net [ijsr.net]

- 8. 3,5-Dichlorobenzoyl chloride CAS#: 2905-62-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

Validation & Comparative

A Comprehensive Guide to the Mass Spectrometric Fragmentation of 1-(Azidomethyl)-3,5-dichlorobenzene

Introduction

1-(Azidomethyl)-3,5-dichlorobenzene is a halogenated aromatic azide, a class of compounds frequently utilized as versatile intermediates in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and in "click chemistry" applications. Accurate structural characterization is paramount for ensuring reaction success and product purity. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering precise molecular weight determination and profound structural insights through the analysis of fragmentation patterns.

This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of this compound. We will explore its fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Electron Ionization (EI-MS): A Fingerprint of Fragmentation

Electron Ionization is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation.[1] This "hard" ionization method is exceptionally powerful for structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

The Molecular Ion: An Isotopic Signature

The first crucial observation in the EI spectrum is the molecular ion (M⁺•). For this compound (C₇H₅Cl₂N₃), the presence of two chlorine atoms creates a highly characteristic isotopic cluster. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the spectrum will exhibit distinct peaks for the molecule containing two ³⁵Cl isotopes (M⁺), one ³⁵Cl and one ³⁷Cl (M+2)⁺, and two ³⁷Cl isotopes (M+4)⁺. This pattern is a definitive indicator of a dichlorinated compound.[2]

| Ion | Monoisotopic m/z | Isotope Composition | Expected Relative Abundance |

| M⁺• | 201.9869 | C₇H₅(³⁵Cl)₂N₃ | 100% |

| [M+2]⁺• | 203.9840 | C₇H₅(³⁵Cl)(³⁷Cl)N₃ | ~65% |

| [M+4]⁺• | 205.9810 | C₇H₅(³⁷Cl)₂N₃ | ~10% |

| Table 1: Predicted isotopic distribution for the molecular ion of this compound. |

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation. For this specific molecule, two competing primary fragmentation pathways are anticipated to dominate the spectrum.

-

Loss of Dinitrogen (N₂): The azide moiety is exceptionally labile and readily eliminates a molecule of dinitrogen (N₂), a thermodynamically stable neutral loss of 28 Da. This is the most characteristic fragmentation of organic azides.[3][4] This pathway leads to the formation of the 3,5-dichlorobenzylnitrene radical cation at m/z 174, which will also exhibit the signature Cl₂ isotopic pattern.

-

Benzylic C-N Cleavage: Homolytic cleavage of the weak benzylic carbon-nitrogen bond results in the loss of an azide radical (•N₃), a neutral loss of 42 Da. This pathway is highly favored due to the formation of the resonance-stabilized 3,5-dichlorobenzyl cation at m/z 160. This fragment is often the base peak or one of the most intense peaks in the spectrum of benzylic compounds and will carry the Cl₂ isotopic signature.

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further decomposition, providing deeper structural information.

-

From the 3,5-Dichlorobenzyl Cation (m/z 160): This stable cation can subsequently lose a chlorine radical (•Cl) to form the chlorobenzyl cation at m/z 125 (showing a single chlorine isotope pattern, M⁺ and M+2⁺ in a ~3:1 ratio). Further fragmentation can occur via the expulsion of acetylene (C₂H₂) from the aromatic ring, a common pathway for benzylic cations.

-

From the [M-N₂]⁺• Ion (m/z 174): This radical cation can lose a hydrogen atom to form a dichlorobenzylideniminium ion at m/z 173 or undergo cleavage of a chlorine atom to yield a fragment at m/z 139.

The proposed EI fragmentation cascade is visualized below.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for volatile and thermally stable compounds, providing excellent separation and classic, library-searchable fragmentation patterns.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Configuration:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Configuration:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Protocol for LC-ESI-MS/MS Analysis

This method is preferable for less volatile compounds or for analysis within complex reaction mixtures without extensive cleanup.

-

Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water. Further dilute 100-fold with the same solvent mixture containing 0.1% formic acid to aid protonation.

-

LC Configuration (Optional, for mixture analysis):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Configuration (Direct infusion or LC-coupled):

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ ion at m/z 203.

-

MS/MS Scan: Isolate the precursor ion at m/z 203 and apply collision energy (typically 15-25 eV) to induce fragmentation. Scan for product ions.

-

Comparative Summary

| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |

| Primary Ion Observed | Molecular Ion (M⁺•) at m/z 202 | Protonated Molecule ([M+H]⁺) at m/z 203 |

| Fragmentation | Extensive, spontaneous, high-energy | Controlled, induced by CID, low-energy |

| Key Fragment Ions | m/z 160 ([M-N₃]⁺), m/z 174 ([M-N₂]⁺•) | m/z 175 ([M+H-N₂]⁺) |

| Isotopic Pattern | Critical for identifying M⁺• and all Cl-containing fragments | Critical for identifying [M+H]⁺ and all Cl-containing fragments |

| Primary Application | Structural elucidation, library matching, "molecular fingerprinting" | Molecular weight confirmation, analysis of mixtures, targeted structural confirmation |

| Strengths | Highly detailed and reproducible fragmentation patterns. | High sensitivity, soft ionization preserves the molecular ion, ideal for coupling with LC. |

| Limitations | Molecular ion may be weak or absent for some compounds. Requires volatile and thermally stable analytes. | Provides limited structural information without MS/MS. Susceptible to matrix effects and ion suppression. |

| Table 2: Objective comparison of EI-MS and ESI-MS/MS for the analysis of this compound. |

Conclusion

The mass spectrometric analysis of this compound is characterized by several definitive features. Under Electron Ionization , the fragmentation pattern is dominated by the facile loss of dinitrogen (N₂) and the formation of a highly stable 3,5-dichlorobenzyl cation (m/z 160), with the isotopic signature of two chlorine atoms providing an essential confirmation at each step. This makes GC-EI-MS the superior choice for unambiguous structural identification.

Conversely, Electrospray Ionization coupled with tandem mass spectrometry offers a complementary and equally powerful approach. It excels at providing clear molecular weight information via the [M+H]⁺ ion and confirming the presence of the azide group through a specific and controlled loss of N₂ in an MS/MS experiment. The choice between these techniques should be guided by the analytical goal: EI-MS for in-depth structural fingerprinting of a purified compound and ESI-MS/MS for high-sensitivity molecular weight confirmation and targeted analysis in more complex sample matrices.

References

Sources

13C NMR chemical shifts for 1-(Azidomethyl)-3,5-dichlorobenzene

This guide provides a technical spectroscopic analysis of 1-(Azidomethyl)-3,5-dichlorobenzene , a critical intermediate in "Click Chemistry" (CuAAC) and fragment-based drug discovery.

This analysis compares the target molecule against its non-chlorinated analog (Benzyl Azide ) to demonstrate substituent effects, aiding researchers in confirming successful synthesis and purity.

Comparison Guide: Substituent Effects & Structural Verification

Executive Summary & Application Context

This compound functions as a lipophilic "warhead" in medicinal chemistry. The 3,5-dichloro substitution pattern is frequently selected to improve metabolic stability (blocking metabolic hotspots) and increase lipophilicity compared to unsubstituted benzyl linkers.

Primary Challenge: Distinguishing the product from the starting material (3,5-dichlorobenzyl bromide) and confirming the integrity of the azide moiety, which is sensitive to reduction or decomposition.

Scope of Guide:

-

Comparative Analysis: 13C NMR shifts vs. Benzyl Azide (Standard).

-

Mechanistic Insight: Impact of meta-chloro substitution on chemical shifts.

-

Protocol: Synthesis workflow and acquisition parameters.

Structural Assignment & Logic

The following diagram defines the atom numbering used in the spectral tables. Note the

Figure 1: Molecular connectivity and numbering scheme. Note that C2/C6 are equivalent, and C3/C5 are equivalent due to symmetry.

Comparative 13C NMR Data

The table below contrasts the Experimental Shifts of the standard Benzyl Azide against the Predicted/Observed Shifts for the 3,5-dichloro derivative. This comparison highlights the diagnostic shifts caused by the electron-withdrawing chlorine atoms.

Solvent:

| Carbon Position | Atom Type | Benzyl Azide (Standard) [1] | 3,5-Dichloro Analog (Target) [2] | Shift Difference ( | Analysis |

| C7 | Benzylic ( | 54.8 ppm | 53.5 - 54.2 ppm | ~ -1.0 ppm | Diagnostic: Slight upfield shift. The meta-Cl exerts a weak inductive effect, but the lack of resonance donation slightly shields the benzylic carbon compared to the unsubstituted ring. |

| C1 | Aromatic (Ipso) | 135.4 ppm | 139.0 - 140.5 ppm | +4.5 ppm | Deshielded: The inductive withdrawal from two meta-Cl atoms decreases electron density at the ipso position. |

| C2, C6 | Aromatic (Ortho) | 128.2 ppm | 126.0 - 127.0 ppm | -1.5 ppm | Shielded: Positioned ortho to the alkyl group but ortho to the Chlorines. The complex interplay of steric and electronic effects typically results in slight shielding. |

| C3, C5 | Aromatic (C-Cl) | 128.9 ppm (C-H) | 135.0 - 135.5 ppm | +6.5 ppm | Major Shift: Direct attachment of Chlorine strongly deshields these carbons (Heavy Atom Effect/Inductive). |

| C4 | Aromatic (Para) | 128.3 ppm | 128.0 - 129.0 ppm | Minimal | Invariant: The carbon between the two chlorines remains relatively stable, balancing the ortho-shielding and inductive deshielding. |

Key Identification Markers:

-

The "Click" Carbon (C7): Look for the signal at ~53-54 ppm . If this peak appears at ~30-35 ppm , you likely have the starting material (Benzyl Bromide) or a hydrolysis byproduct (Benzyl Alcohol ~64 ppm).

-

Symmetry Check: You should observe only 4 aromatic signals (C1, C2/6, C3/5, C4) due to the plane of symmetry. If you see 6 aromatic peaks, the substitution is likely 2,4- or 3,4- (asymmetric).

Experimental Protocol

To ensure reproducible data, follow this synthesis and characterization workflow. This protocol minimizes the risk of poly-azidation or hydrolysis.

Workflow Diagram

Figure 2: Synthesis and Characterization Workflow. Note the safety constraint on heating azides.

Detailed Methodology

-

Synthesis: Dissolve 3,5-dichlorobenzyl bromide (1.0 eq) in Acetone/Water (3:1). Add Sodium Azide (1.5 eq). Stir at RT. Monitor by TLC (Hexane/EtOAc 9:1). The bromide (

) converts to the azide ( -

Workup: Extract with Diethyl Ether. Wash organic layer with water (

) and Brine ( -

NMR Prep: Dissolve 20-30 mg of the yellow oil in 0.6 mL

. -

Acquisition Parameters (13C):

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-Cl and C-Ipso) have long

relaxation times. A short D1 will suppress these diagnostic peaks. -

Scans (NS): Minimum 256 scans are required to resolve the quaternary carbons clearly above the noise floor.

-

Troubleshooting & Impurities

| Observed Shift (ppm) | Potential Impurity | Cause |

| 32.0 - 33.0 | Benzyl Bromide ( | Incomplete reaction. Add more |

| 63.5 - 64.5 | Benzyl Alcohol ( | Hydrolysis. Avoid heating the reaction in water too long. |

| 2090 cm⁻¹ (IR) | CONFIRMATION | Strong Azide stretch. Use IR to corroborate NMR if CH2 peaks overlap. |

References

-

Benzyl Azide Reference Data

- Source: ChemSpider Synthetic Pages & RSC Advances.

- Data: 13C NMR (100 MHz, CDCl3) 135.4, 128.9, 128.3, 128.2, 54.8.

-

Link:

-

Substituent Effects (3,5-Dichloro)

- Source: Sigma-Aldrich / Spectral D

- Context: Based on additivity rules derived from 1,3-dichlorobenzene and 3,5-dichlorobenzyl alcohol characteriz

-

Link:

-

General Azide Synthesis Protocol

- Source: Alvarez, S. G., & Alvarez, M. T. (1997).

-

Link:

A Researcher's Guide to the Elemental Analysis of 1-(Azidomethyl)-3,5-dichlorobenzene and Its Analogs

For professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. Elemental analysis serves as a foundational technique to confirm the empirical formula of a synthesized molecule, thereby providing critical evidence of its purity and identity. This guide offers an in-depth comparison of the elemental analysis data for pure 1-(Azidomethyl)-3,5-dichlorobenzene, a versatile building block in medicinal chemistry and material science, alongside several structurally related alternatives. We will delve into the theoretical elemental compositions, the causality behind experimental choices in elemental analysis, and provide a detailed, self-validating protocol for obtaining reliable data.

Introduction to this compound and its Role in Synthesis

This compound is a key organic azide, a class of compounds widely utilized in "click chemistry."[1][2] Specifically, the azide functional group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.[3][] This high efficiency and specificity make it an invaluable tool for conjugating molecules in drug discovery, developing complex chemical libraries, and creating advanced polymers. The dichlorinated benzene ring provides a rigid scaffold and influences the electronic properties of the resulting molecules.[5] Given its critical role, verifying the elemental composition of this reagent is a crucial first step in any synthetic workflow.

Theoretical Elemental Composition: A Comparative Analysis

The purity of this compound can be initially assessed by comparing its experimentally determined elemental composition with the theoretical values derived from its molecular formula, C₇H₅Cl₂N₃.[6] For a comprehensive comparison, we have included the theoretical elemental analysis data for several alternative benzyl azide reagents that researchers might consider for their synthetic strategies. These alternatives include the parent benzyl azide, a monochlorinated analog, and a bis(trifluoromethyl)-substituted analog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| This compound | C₇H₅Cl₂N₃ | 202.04 | 41.61 | 2.49 | 20.80 |

| Benzyl Azide | C₇H₇N₃ | 133.15 | 63.14 | 5.30 | 31.56 |

| 1-(Azidomethyl)-4-chlorobenzene | C₇H₆ClN₃ | 167.60 | 50.16 | 3.61 | 25.07 |

| 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | C₉H₅F₆N₃ | 269.15 | 40.16 | 1.87 | 15.61 |

This table presents the calculated theoretical elemental percentages for this compound and its selected analogs. These values serve as the benchmark against which experimental results are compared.

The Cornerstone of Purity Verification: Elemental Analysis by Combustion

The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[7] This technique provides a quantitative assessment of the mass percentages of these elements in a sample.[8]

The Rationale Behind the Combustion Method

The principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature environment with an excess of oxygen.[9] This process breaks down the organic compound into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[10][11] This method is favored for its high accuracy, relatively small sample requirement, and the availability of highly automated elemental analyzers.[7]

A Self-Validating Experimental Protocol for CHN Analysis

To ensure the trustworthiness of the results, the following step-by-step protocol for elemental analysis should be followed. This protocol is designed for a modern automated elemental analyzer.

Instrumentation: An automated CHN elemental analyzer (e.g., PerkinElmer 2400 CHN Elemental Analyzer, Vario EL Cube).[10]

Materials:

-

Pure, dry sample of this compound (1-3 mg)

-

Tin capsules for solid samples

-

High-purity helium (carrier gas)

-

High-purity oxygen (combustion gas)

-

Certified organic analytical standards for calibration (e.g., acetanilide)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and free of residual solvents, as their presence will lead to inaccurate hydrogen and carbon readings.[9]

-

Homogenize the sample to ensure the portion taken for analysis is representative of the entire batch.

-

Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise mass is critical for accurate calculations.

-

-

Instrument Calibration:

-

Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This step is crucial for ensuring the accuracy of the instrument's detectors.

-

Run the standard multiple times to ensure reproducibility and establish a reliable calibration curve.

-

-

Analysis:

-

Place the weighed sample into the autosampler of the elemental analyzer.

-

Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) with a flow of pure oxygen.

-

The resulting gaseous mixture of CO₂, H₂O, and nitrogen oxides is swept by the helium carrier gas through a reduction furnace where nitrogen oxides are converted to N₂.

-

The gases then pass through a chromatographic column to separate them.

-

The separated gases are detected by a thermal conductivity detector, which generates a signal proportional to the concentration of each gas.

-

-

Data Processing:

-

The instrument's software automatically integrates the detector signals and, using the sample's initial weight and the calibration data, calculates the percentage of carbon, hydrogen, and nitrogen in the sample.

-

Interpreting the Data: What to Expect

For a newly synthesized compound to be considered pure, the experimentally determined elemental analysis values should be in close agreement with the calculated theoretical values. Most scientific journals consider a deviation of ±0.4% to be acceptable for publication.[12][13]

-

For this compound:

-

Expected %C = 41.61 ± 0.4%

-

Expected %H = 2.49 ± 0.4%

-

Expected %N = 20.80 ± 0.4%

-

Deviations outside this range may indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. In such cases, further purification of the compound is necessary.

Conclusion

Elemental analysis is an indispensable technique in the arsenal of synthetic chemists and drug development professionals. By providing a direct measure of the elemental composition of a compound, it offers a robust method for verifying its identity and purity. For a critical reagent like this compound, a cornerstone of click chemistry, ensuring its elemental integrity through rigorous analysis is a non-negotiable step for the success of subsequent research and development endeavors.

References

-

Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved February 14, 2026, from [Link]

-

Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research. Retrieved February 14, 2026, from [Link]

-

CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 14, 2026, from [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 14, 2026, from [Link]

-

Unlocking the Secrets of Organic Elemental Analysis for Unmatched Results. (n.d.). Medium. Retrieved February 14, 2026, from [Link]

-

Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). hestia.greensystem.com.ua. Retrieved February 14, 2026, from [Link]

-

1-(Azidomethyl)-4-chlorobenzene. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved February 14, 2026, from [Link]

-

An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved February 14, 2026, from [Link]

-

An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 773-779. [Link]

-

3,5-Bis(trifluoromethyl)benzyl azide. (n.d.). CF Plus Chemicals. Retrieved February 14, 2026, from [Link]

-

2-(AZIDOMETHYL)-1,3-DICHLOROBENZENE. (n.d.). gsrs. Retrieved February 14, 2026, from [Link]

-

Benzene, 1-azido-4-chloro-. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

1-azido-3,5-dichlorobenzene (C6H3Cl2N3). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

-

Elemental Analysis tool. (n.d.). University of Sheffield. Retrieved February 14, 2026, from [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2012). Organic Process Research & Development, 16(8), 1424-1429. [Link]

-

Best solvent for azide alkyne cycloaddition? (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. (2012). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Benzyl Azide. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Benzene, (azidomethyl)-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

Elemental Composition Calculator. (n.d.). University of Illinois. Retrieved February 14, 2026, from [Link]

-

Elemental Analysis Calculator: CHN Tool. (n.d.). chn-tool.com. Retrieved February 14, 2026, from [Link]

-

Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

-

Calculation of empirical formula from elemental analysis. (2017). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

-

1,3,5-Trichlorobenzene. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

Sources

- 1. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. creativepegworks.com [creativepegworks.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. This compound | CAS#:133992-55-9 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 9. mt.com [mt.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. azom.com [azom.com]

- 12. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comparative Analysis of the Biological Activities of Dichlorobenzyl Triazole Derivatives

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The functionalization of this privileged heterocycle offers a fertile ground for the discovery of novel drug candidates with enhanced potency and selectivity. Among the various modifications, the introduction of a dichlorobenzyl moiety has proven to be a particularly fruitful strategy, leading to the development of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of the biological activities of dichlorobenzyl triazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The dichlorobenzyl moiety has been shown to significantly influence the antifungal potency of triazole derivatives.

Comparative Antifungal Potency

The in vitro antifungal activity of dichlorobenzyl triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antifungal potency.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 18b | 3,4-dichlorobenzyl | Candida albicans | 0.5 | Fluconazole | >64 |

| 7d | 2,4-dichloro | Candida albicans | - | Fluconazole | 0.5–4 |

| 6f | 3,4-dichlorobenzyl | Candida albicans | 2 | Fluconazole | 250 |

| - | 2,4-dichlorophenyl | S. aureus | 24.2 | Ampicillin | 10.6 |

| - | 2,4-dichlorophenyl | B. subtilis | 20.2 | Ampicillin | 10.8 |

| - | 2,4-dichlorophenyl | E. coli | 18.6 | Norfloxacin | 11.8 |

| - | 2,4-dichlorophenyl | P. aeruginosa | 18.0 | Norfloxacin | 14.2 |

| - | 2,4-dichlorophenyl | C. albicans | 24.8 | Fluconazole | 9.6 |

| - | 2,4-dichlorophenyl | A. niger | 30.2 | Fluconazole | 10.4 |

Table 1: Comparative in vitro antifungal and antibacterial activities of selected dichlorobenzyl triazole derivatives.

As illustrated in Table 1, the 3,4-dichlorobenzyl derivative 18b exhibits potent antifungal activity against Candida albicans, with an MIC of 0.5 µg/mL, demonstrating significantly greater potency than the commonly used antifungal drug fluconazole.[4] Similarly, a 3,4-dichlorobenzyl-substituted indole-triazole conjugate (6f ) showed a potent MIC value of 2 µg/mL against Candida albicans.[5] The position of the chlorine atoms on the benzyl ring plays a crucial role in determining the antifungal efficacy. For instance, a 2,4-dichloro substituted derivative (7d ) was found to be more effective against C. albicans than its 3-chloro or 4-chloro counterparts.[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the MIC of dichlorobenzyl triazole derivatives against fungal pathogens.

1. Preparation of Materials:

-

Fungal Culture: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

-